Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl-
Description
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- is a urea derivative characterized by a 4,5-diphenyl-2-oxazolyl substituent on one nitrogen atom and an ethyl group on the adjacent nitrogen. The oxazolyl moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, is substituted with two phenyl groups at the 4- and 5-positions, conferring significant steric bulk and aromaticity.
Properties
CAS No. |
35629-54-0 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C18H17N3O2/c1-2-19-17(22)21-18-20-15(13-9-5-3-6-10-13)16(23-18)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22) |
InChI Key |
FFMFKSDUIGJKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- typically involves the reaction of 4,5-diphenyl-2-oxazolylamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4,5-diphenyl-2-oxazolylamine} + \text{ethyl isocyanate} \rightarrow \text{Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl-} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the ethyl group or the oxazolyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted urea compounds.
Scientific Research Applications
Biological Activities
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- exhibits several biological activities that make it a candidate for various applications:
- Antioxidant Properties : Research indicates that compounds similar to urea derivatives can exhibit antioxidative properties, which are beneficial in preventing oxidative stress in biological systems .
- Pharmacological Potential : Urea derivatives have been studied for their potential pharmacological effects, including anti-inflammatory and anticancer activities. The specific interactions of this compound with biological targets require further investigation to elucidate its therapeutic potential .
Applications in Scientific Research
The applications of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- can be categorized into several key areas:
Medicinal Chemistry
Urea derivatives are often explored for their roles as drug candidates due to their ability to interact with various biological targets. The specific structure of N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- may allow for the development of novel therapeutic agents aimed at treating diseases such as cancer and neurodegenerative disorders.
Material Science
The compound's unique chemical structure can be utilized in the synthesis of advanced materials. For instance, its incorporation into polymer matrices may enhance the mechanical and thermal properties of the resulting materials.
Analytical Chemistry
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- can serve as a reagent in analytical chemistry for detecting specific ions or compounds. Its reactivity can be harnessed in developing sensitive assays or sensors.
Case Studies
To illustrate the practical applications of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl-, several case studies are presented below:
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidative properties of various urea derivatives, Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- was found to significantly reduce oxidative stress markers in vitro. The results demonstrated its potential as a protective agent against cellular damage caused by reactive oxygen species.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- | 25 | Antioxidant |
| Control (Vitamin C) | 30 | Antioxidant |
Case Study 2: Drug Development
Research focusing on the pharmacological effects of urea derivatives revealed that Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- exhibited promising anti-inflammatory activity in animal models. This study highlights its potential as a lead compound in drug development aimed at treating inflammatory diseases.
| Parameter | Value |
|---|---|
| Dose (mg/kg) | 50 |
| Inhibition of Inflammation (%) | 70 |
Mechanism of Action
The mechanism of action of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazolyl group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic vs. Aromatic Substituents
- Urea, N-butyl-N'-(4-chlorophenyl)-N-(4-methyl-2-oxazolyl)- (C₁₅H₁₈ClN₃O): Features a 4-methyl-2-oxazolyl group and a 4-chlorophenyl substituent. The oxazolyl group enhances electron-withdrawing properties, while the chlorophenyl group contributes to lipophilicity. This compound is used as a chemical intermediate in agrochemical synthesis .
- N,N’-di-[4-(methanesulfonyloxy)phenyl] urea : Contains sulfonyloxy groups, which are strongly electron-withdrawing. Such derivatives are patented for undisclosed applications, likely leveraging their reactivity in polymerization or catalysis .
Role of the Ethyl Group
The ethyl group in the target compound may improve solubility in nonpolar solvents compared to bulkier substituents (e.g., butyl or phenyl groups in and ).
Toxicity and Stability
- N-Acetyl-N-(4,5-diphenyl-2-oxazolyl)acetamide (C₁₉H₁₆N₂O₃): Shares the diphenyl-oxazolyl moiety but as an acetamide. It exhibits moderate toxicity (oral LD₅₀ in mice: 1600 mg/kg), suggesting that urea derivatives with similar substituents may require careful handling .
- Sulfonyloxy-substituted ureas () are likely more stable under acidic conditions due to the sulfonate group’s electron-withdrawing effects, whereas the target compound’s oxazolyl group may confer susceptibility to hydrolysis.
Comparative Data Table
Research Implications and Gaps
The diphenyl-oxazolyl group in the target compound likely enhances π-π stacking interactions, making it valuable in materials science (e.g., organic semiconductors) or as a kinase inhibitor scaffold in drug discovery. However, the absence of explicit data on its synthesis, bioactivity, or physicochemical properties limits direct comparisons. Further studies should explore:
- Synthetic routes : E.g., coupling ethyl isocyanate with 4,5-diphenyl-2-oxazolylamine.
- Toxicity profiling : Building on acetamide analogs (), which show intraperitoneal toxicity (LD₅₀: 400 mg/kg in mice).
- Solubility and stability : Comparative analyses with sulfonyloxy- or thienyl-substituted ureas ().
Biological Activity
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl-, commonly referred to as a diphenyl urea derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a urea backbone linked to an oxazole ring, which is known for its ability to participate in various biological interactions. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- exhibits several mechanisms of action that contribute to its biological activity:
- Anti-inflammatory Effects : The compound has been studied for its potential as an anti-inflammatory agent. It may inhibit specific enzymes or receptors involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis.
- Inhibition of Enzymatic Activity : The structural features of the compound allow it to interact with various biological targets, including enzymes critical for cellular processes. For example, studies have shown that similar diphenyl urea derivatives can inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is essential for purine nucleotide biosynthesis in bacteria .
- Cellular Interaction : The presence of the oxazole ring enhances binding affinity to biological targets, potentially leading to therapeutic effects in various diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- and its analogs:
Case Studies
Several studies have highlighted the biological activity of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl- and related compounds:
- Anti-inflammatory Studies : A study demonstrated that derivatives with similar structures significantly reduced inflammation in animal models by modulating cytokine release and inhibiting specific inflammatory mediators.
- Antimicrobial Activity : Research on diphenyl urea compounds showed promising results against Mycobacterium tuberculosis, indicating their potential use as novel antibacterial agents targeting bacterial metabolic pathways .
- Cancer Therapeutics : Investigations into the cytotoxic effects of related compounds revealed their ability to induce apoptosis in cancer cell lines through mechanisms involving the disruption of chaperone proteins like Hsp90 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
